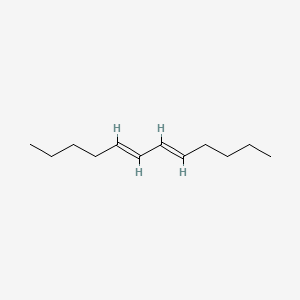
(5E,7E)-dodeca-5,7-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain hydrocarbons It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions of a 12-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-dodeca-5,7-diene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis. This method uses a catalyst, often a transition metal complex, to facilitate the exchange of alkylidene groups between olefins, resulting in the formation of the diene. The reaction conditions are optimized to achieve high yields and selectivity.
化学反应分析
Types of Reactions
(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), radical initiators.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学研究应用
(5E,7E)-dodeca-5,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.
作用机制
The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes.
相似化合物的比较
Similar Compounds
(3E,5E,7E)-nona-1,3,5,7-tetraene: A related polyene with similar structural features but a shorter carbon chain.
(5Z,7E,9)-decatrien-2-one: Another compound with conjugated double bonds, known for its strong pineapple aroma.
Uniqueness
(5E,7E)-dodeca-5,7-diene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds.
属性
CAS 编号 |
30651-68-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
InChI 键 |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
手性 SMILES |
CCCC/C=C/C=C/CCCC |
规范 SMILES |
CCCCC=CC=CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


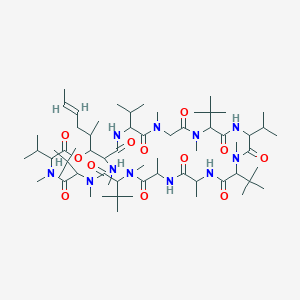
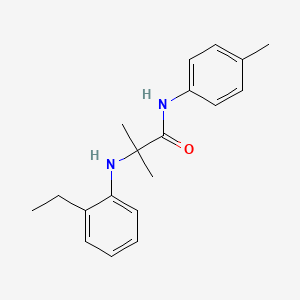
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
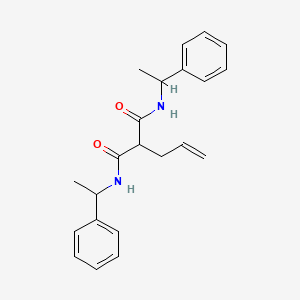
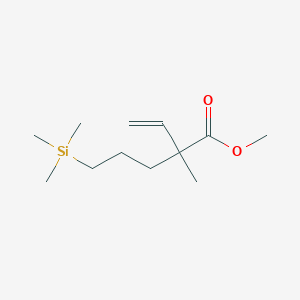
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)



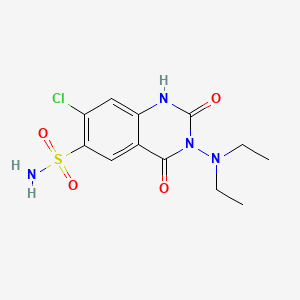
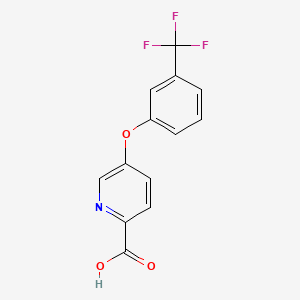
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
